molecular formula C22H28N2O6S B2571151 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 921927-17-5

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2571151
CAS No.: 921927-17-5
M. Wt: 448.53
InChI Key: VQUHOPQYHGNSPA-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound with notable pharmacological and biochemical properties Its structure incorporates multiple functional groups, including a dimethoxy-substituted dihydroisoquinoline, a sulfonyl group, and a tolyloxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide typically involves a multi-step process:

  • Synthesis of the Dihydroisoquinoline Intermediate: : Starting with 6,7-dimethoxyisoquinoline, reduction conditions (e.g., hydrogenation or use of reducing agents like sodium borohydride) are employed to yield the corresponding dihydroisoquinoline derivative.

  • Sulfonylation: : The dihydroisoquinoline is then subjected to sulfonylation, introducing the sulfonyl group through the use of sulfonyl chloride and a base like triethylamine.

  • Coupling with Tolyl Acetate: : The final step involves the coupling of the sulfonyl-dihydroisoquinoline intermediate with m-tolyloxy acetamide under conditions such as those facilitated by a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the process is scaled up with optimizations in reaction conditions, such as improved solvent systems for better yields and enhanced purification steps like crystallization or chromatography. Automation and continuous flow processes may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound's aromatic and aliphatic components can undergo oxidation reactions using agents like PCC (Pyridinium chlorochromate) or KMnO4.

  • Reduction: : Reduction reactions can be performed on the sulfonyl and isoquinoline groups using agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions may occur at the aromatic rings and acetamide functionalities.

Common Reagents and Conditions

  • Oxidation: : PCC, KMnO4, Na2Cr2O7

  • Reduction: : LiAlH4, NaBH4

  • Substitution: : Halogens, organometallics, and other electrophiles/nucleophiles

Major Products

  • Oxidation: : Depending on the site of oxidation, products may include ketones, carboxylic acids, or quinones.

  • Reduction: : Amine derivatives and alcohols can be formed.

  • Substitution: : Various substituted isoquinolines and acetamides with differing functionalities.

Scientific Research Applications

  • Chemistry: : Serving as an intermediate in organic synthesis and a ligand in coordination chemistry.

  • Biology: : Studied for its activity in enzyme inhibition and potential as a biochemical probe.

  • Medicine: : Research into its pharmacological effects as a potential therapeutic agent, particularly in neurological disorders.

  • Industry: : Applications in the development of new materials and catalysts.

Mechanism of Action

Molecular Targets and Pathways

The compound’s biological activity is attributed to its interaction with specific molecular targets such as enzymes and receptors. Its mechanism may involve:

  • Binding to enzyme active sites: , thereby inhibiting catalytic activity.

  • Interacting with receptor sites: on cellular membranes, modulating signal transduction pathways.

  • Disruption of protein-protein interactions: , influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: : Shares a similar isoquinoline core but lacks the sulfonyl and acetamide groups.

  • N-(2-(Isoquinolin-2-ylsulfonyl)ethyl)-2-(methoxy)acetamide: : Differing by the methoxy group instead of the dimethoxy substitution.

  • Tolyloxyacetamides: : Compounds like N-(2-(ethylsulfonyl)ethyl)-2-(tolyloxy)acetamide, exhibiting structural similarities with subtle variations in their functional groups.

Uniqueness

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for varied applications in scientific research and industrial processes.

Conclusion

This compound is a versatile compound with significant potential in multiple domains. From its elaborate synthetic pathways to its diverse chemical reactivity and broad range of applications, this compound exemplifies the ingenuity and complexity inherent in modern chemical science.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-16-5-4-6-19(11-16)30-15-22(25)23-8-10-31(26,27)24-9-7-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-6,11-13H,7-10,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUHOPQYHGNSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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